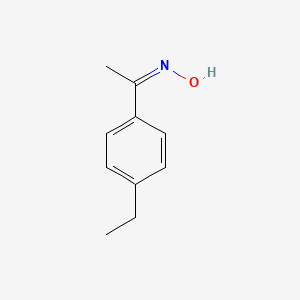![molecular formula C17H13BrClNO2S2 B2758468 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide CAS No. 2097888-33-8](/img/structure/B2758468.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide
カタログ番号 B2758468
CAS番号:
2097888-33-8
分子量: 442.77
InChIキー: MXYUGGWMDLAUSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The molecular structure of 2,2’-bithiophene has been studied using Density Functional Theory (DFT) and Time Dependent DFT (TD-DFT) methods .Chemical Reactions Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .科学的研究の応用
Synthesis and Characterization
- The synthesis of derivatives related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide involves reactions such as palladium-catalyzed arylation. This process allows for the direct diarylation of 2,2'-bithiophene and 3,3'-dicyano-2,2'-bithiophenes with aryl bromides, leading to selective monoarylation and subsequent arylation to form unsymmetrically diarylated products (Yokooji, Satoh, Miura, & Nomura, 2004).
Environmental Impact and Degradation
- Studies on similar compounds, like 2-chlorobenzamide, reveal their degradation products and environmental impact. For instance, 2-chlorobenzamide, a degradation product of certain insecticides, has been studied for its peak concentration in the environment and its potential carcinogenic effects (Lu, Zhou, & Liu, 2004).
Use in Detection and Analysis
- A novel fluorescent probe for hydrogen peroxide analysis was synthesized using materials including 2-amino-5-chlorobenzamide, showing potential for rapid detection of H2O2 (Cai, Kuang, Pan, Liu, & Jiang, 2015).
Application in Organic Electronics
- In the field of organic electronics, derivatives of bithiophene (a component of the compound ) have been used to synthesize electron-transport materials. These materials exhibit properties like reversible reductions and bridge-based oxidations, making them useful in applications like organic field-effect transistors (Zhang, Singh, Hwang, Barlow, Kippelen, & Marder, 2013).
Herbicide Transformation and Degradation
- Studies on the transformations of herbicides, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, in soil show how these compounds undergo chemical changes, leading to the formation of different products with varied herbicidal activities (Yih, Swithenbank, & McRae, 1970).
Microbial Degradation Studies
- Research on microbial degradation of benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil sheds light on their degradation pathways, accumulation of persistent metabolites, and the diversity of involved degrader organisms, which is critical for understanding the environmental impact of such chemicals (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2S2/c18-10-3-4-12(19)11(8-10)17(22)20-9-13(21)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,21H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUGGWMDLAUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Piperidin-4-yloxan-4-ol
1896752-81-0


![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)
![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)


![6-chloro-N-[3-(pyridazin-3-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2758399.png)
![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)


![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)
